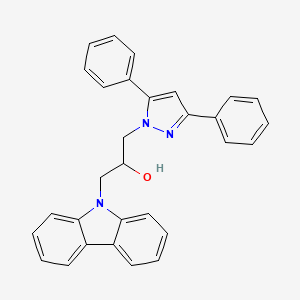
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol, also known as CDPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of allosteric modulators that can selectively target specific receptors in the brain.
Mechanism of Action
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol acts as an allosteric modulator of mGluR5. It binds to a site on the receptor that is distinct from the glutamate-binding site. This binding enhances the activity of the receptor, leading to increased signaling and downstream effects. This compound has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol is its high selectivity for mGluR5. This allows researchers to selectively target this receptor and study its effects. Additionally, this compound has a long half-life, which allows for sustained effects in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol. One direction is the development of more potent and selective allosteric modulators of mGluR5. Additionally, this compound may have potential therapeutic applications in the treatment of disorders such as schizophrenia and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol involves the reaction of carbazole with 3,5-diphenylpyrazole in the presence of sodium hydride and 2-propanol. The reaction yields this compound as a white solid in good yield. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(3,5-diphenyl-1H-pyrazol-1-yl)-2-propanol has been studied extensively for its potential therapeutic applications. It has been shown to selectively target the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor is involved in the regulation of several physiological processes, including learning and memory, anxiety, and addiction.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3,5-diphenylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c34-24(20-32-28-17-9-7-15-25(28)26-16-8-10-18-29(26)32)21-33-30(23-13-5-2-6-14-23)19-27(31-33)22-11-3-1-4-12-22/h1-19,24,34H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMQAMBJEBBPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-cyclohexyl-2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4938906.png)
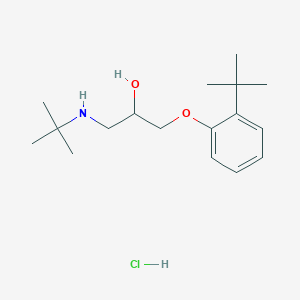
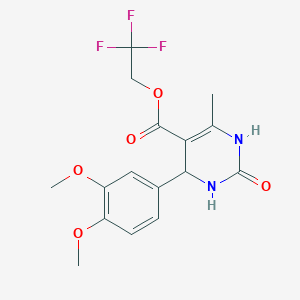
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938933.png)
![3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(2-methoxyethyl)acrylamide](/img/structure/B4938935.png)
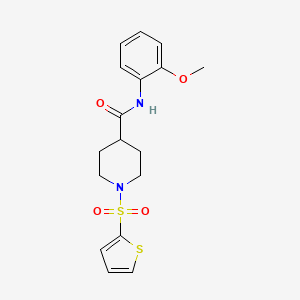
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4938940.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938946.png)
![N-isobutyl-4-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4938954.png)
![2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B4938959.png)
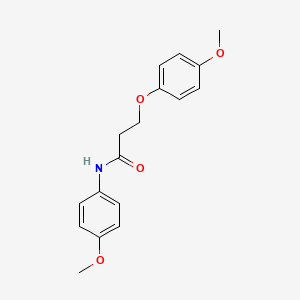
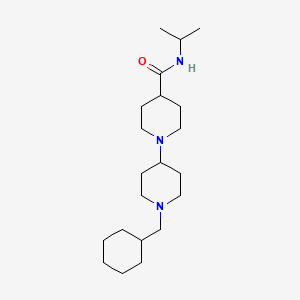
![1-[4-(methylthio)benzyl]-4-phenylpiperazine](/img/structure/B4938972.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4938991.png)
